
1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxybenzyl group, a pyrimidin-2-yloxy group, and a cyclohexylurea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
-
Formation of the Methoxybenzyl Intermediate: : The synthesis begins with the preparation of the 4-methoxybenzyl intermediate. This can be achieved through the reaction of 4-methoxybenzaldehyde with a suitable reducing agent, such as sodium borohydride, to form 4-methoxybenzyl alcohol. The alcohol is then converted to the corresponding bromide using phosphorus tribromide.
-
Cyclohexylurea Formation: : The next step involves the preparation of the cyclohexylurea intermediate. This can be synthesized by reacting cyclohexylamine with an isocyanate derivative, such as phenyl isocyanate, under controlled conditions to form the cyclohexylurea moiety.
-
Coupling Reaction: : The final step involves the coupling of the 4-methoxybenzyl bromide with the cyclohexylurea intermediate in the presence of a base, such as potassium carbonate, to form the desired compound. The reaction is typically carried out in an organic solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.
化学反应分析
Types of Reactions
1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyrimidin-2-yloxy group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of aldehydes, carboxylic acids, and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of new derivatives with modified functional groups.
科学研究应用
1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Biology: The compound can be used as a tool to study various biological processes, including enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound may find use in the development of new materials, catalysts, and chemical processes due to its unique chemical properties.
作用机制
The mechanism of action of 1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and biological activity. The exact mechanism of action can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
1-(4-Methoxybenzyl)-3-(cyclohexyl)urea: Lacks the pyrimidin-2-yloxy group, which may result in different biological activity and chemical properties.
1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea: Contains a pyridin-2-yloxy group instead of a pyrimidin-2-yloxy group, which may affect its binding affinity and selectivity for certain targets.
Uniqueness
1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea is unique due to the presence of both the methoxybenzyl and pyrimidin-2-yloxy groups, which impart specific chemical and biological properties. This combination of functional groups may enhance its potential as a therapeutic agent and its versatility in various scientific research applications.
属性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(4-pyrimidin-2-yloxycyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-25-16-7-3-14(4-8-16)13-22-18(24)23-15-5-9-17(10-6-15)26-19-20-11-2-12-21-19/h2-4,7-8,11-12,15,17H,5-6,9-10,13H2,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGIQCUFVCCBPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
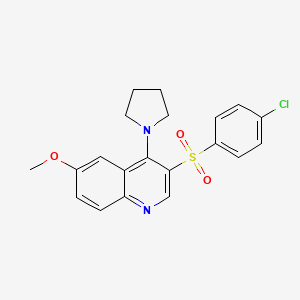
![1-[(3-fluorophenyl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2689428.png)
![N-(4-chlorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2689429.png)
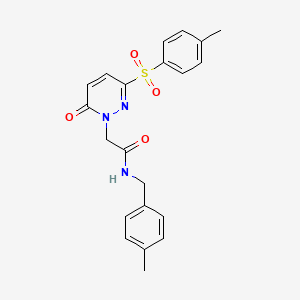
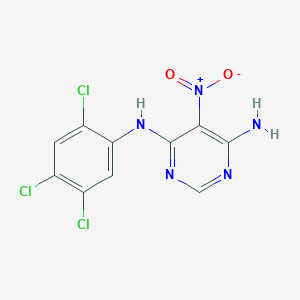
![4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2689437.png)
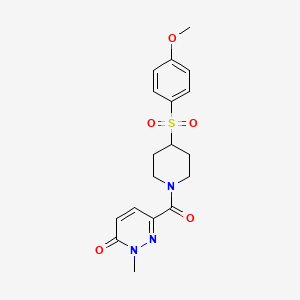
![1-[4-[2-(Methylsulfanylmethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2689439.png)
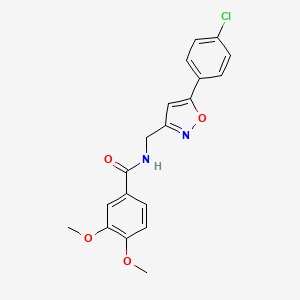

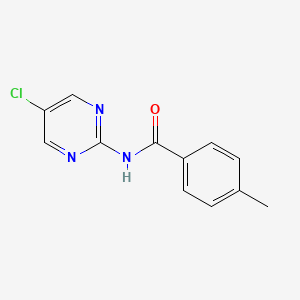
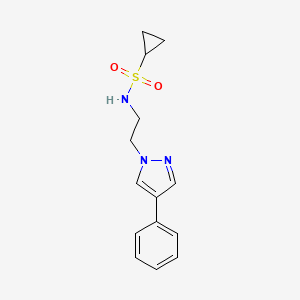
![N-Ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide](/img/structure/B2689445.png)
![3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2689446.png)
